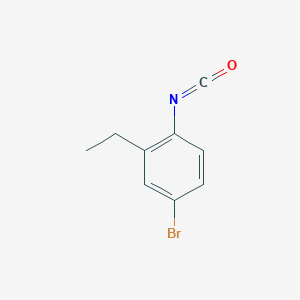4-Bromo-2-ethylphenyl isocyanate
CAS No.: 480439-24-5
Cat. No.: VC3790852
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 480439-24-5 |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 4-bromo-2-ethyl-1-isocyanatobenzene |
| Standard InChI | InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 |
| Standard InChI Key | FLIAQDYICDWTPW-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Br)N=C=O |
| Canonical SMILES | CCC1=C(C=CC(=C1)Br)N=C=O |
Introduction
Structural and Physical Properties
Molecular Characteristics
4-Bromo-2-ethylphenyl isocyanate has the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . Its IUPAC name is 4-bromo-2-ethyl-1-isocyanatobenzene, reflecting the substitution pattern on the benzene ring: a bromine atom at the para position, an ethyl group at the ortho position, and an isocyanate (-N=C=O) functional group . The canonical SMILES notation is CCC1=C(C=CC(=C1)Br)N=C=O, which encodes the connectivity of atoms in the molecule .
Physicochemical Data
Key physical properties include:
The compound typically exists as a liquid at room temperature and is sparingly soluble in water but miscible with organic solvents such as xylene or dichloromethane .
Synthesis Methods
Metal Cyanate Halide Exchange
Chemical Reactivity
Isocyanate Group Reactivity
The isocyanate (-N=C=O) group is highly electrophilic, enabling reactions with nucleophiles such as alcohols, amines, and water:
Electrophilic Aromatic Substitution
The bromine atom on the benzene ring directs further substitution reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids could replace the bromine with other functional groups, expanding the compound’s utility in cross-coupling chemistry .
Applications
Pharmaceutical Intermediates
4-Bromo-2-ethylphenyl isocyanate is employed in synthesizing urea and carbamate derivatives, which are prevalent in drug discovery. For example, it has been used to prepare mixed bisamide compounds with potential biological activity .
Polymer Chemistry
The compound serves as a monomer in polyurethane production, contributing to materials with tailored mechanical and thermal properties . Its aromatic structure enhances polymer rigidity, making it suitable for high-performance coatings and adhesives.
Agrochemical Research
In agrochemistry, derivatives of this isocyanate are explored as precursors for herbicides and insecticides, leveraging its ability to functionalize aromatic scaffolds .
Analytical Data
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume